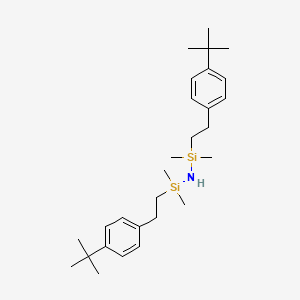
1,3-Di(4-t-butylphenethyl)tetramethyldisilazane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Di(4-t-butylphenethyl)tetramethyldisilazane, commonly referred to as DTBPTMD, is an organosilicon compound with a wide range of applications in organic synthesis and material science. It is a white solid with a molecular weight of 446.9 g/mol and a melting point of 100 °C. DTBPTMD is a useful reagent for the synthesis of silazanes, siloxanes, and other organosilicon compounds. It can also be used as a catalyst for various reactions, such as the hydrolysis of silyl esters, and can be used to modify the surface of materials.
Mechanism of Action
DTBPTMD is a highly reactive compound that can react with a wide range of substrates. It is an electrophilic reagent that can react with electron-rich substrates, such as alcohols, amines, and carboxylic acids, to form silazanes and siloxanes. It can also react with electron-poor substrates, such as alkenes and alkynes, to form organosilicon compounds.
Biochemical and Physiological Effects
DTBPTMD is an organosilicon compound that is not known to have any biochemical or physiological effects. It is not toxic, mutagenic, or carcinogenic, and is not known to have any adverse effects on humans or animals.
Advantages and Limitations for Lab Experiments
The main advantage of using DTBPTMD in lab experiments is its versatility. It can be used in a wide range of reactions, and can be used to modify the surface of materials. However, it is a highly reactive compound, and must be handled with care. It should be stored in a cool, dry place, and should be used in a well-ventilated area.
Future Directions
The potential applications of DTBPTMD are vast and varied. It can be used as a catalyst for various reactions, and can be used to modify the surface of materials. It can also be used as a reagent in the synthesis of silazanes and siloxanes. In addition, DTBPTMD can be used in the synthesis of polymers and other materials, and can be used to prepare functionalized materials. Furthermore, DTBPTMD can be used in the synthesis of pharmaceuticals and other biologically active compounds. Finally, DTBPTMD can be used in the development of new sensors and materials for biomedical applications.
Synthesis Methods
DTBPTMD can be synthesized in two steps. The first step involves the reaction of 4-t-butylphenethyl alcohol with chlorotrimethylsilane in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction produces 4-t-butylphenethyltrimethylsilane, which is then reacted with tetramethyldisilazane in the presence of a base to form DTBPTMD.
Scientific Research Applications
DTBPTMD has been widely used in organic synthesis and material science. It is a versatile reagent that can be used in the synthesis of silazanes, siloxanes, and other organosilicon compounds. It has also been used as a catalyst for various reactions, such as the hydrolysis of silyl esters. In addition, DTBPTMD has been used to modify the surface of materials, such as polymers and metals, to improve their properties.
properties
IUPAC Name |
1-tert-butyl-4-[2-[[[2-(4-tert-butylphenyl)ethyl-dimethylsilyl]amino]-dimethylsilyl]ethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H47NSi2/c1-27(2,3)25-15-11-23(12-16-25)19-21-30(7,8)29-31(9,10)22-20-24-13-17-26(18-14-24)28(4,5)6/h11-18,29H,19-22H2,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAKLIKORCKRPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC[Si](C)(C)N[Si](C)(C)CCC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H47NSi2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Di(4-t-butylphenethyl)tetramethyldisilazane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Perfluoro-(1',1', 2'-trimethylpropyl)]-1-chloroethyl ether; 97%](/img/structure/B6313935.png)
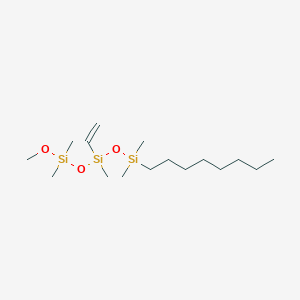

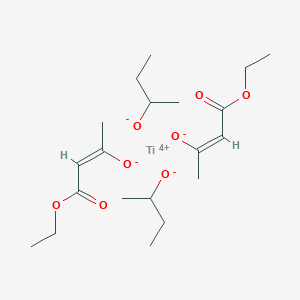
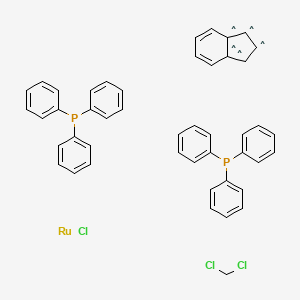
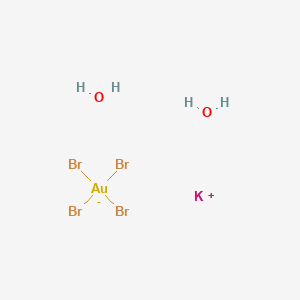
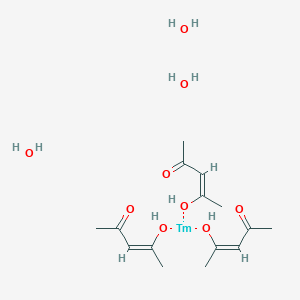
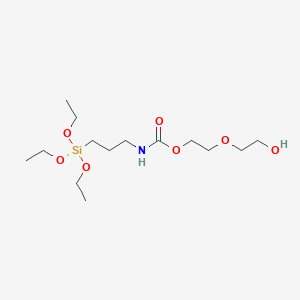
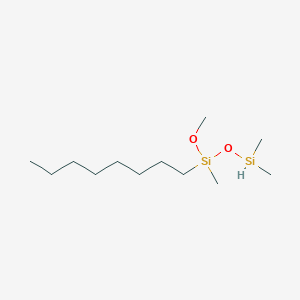
![(40-60% Methylhydrosiloxane)-[40-60% (3-cyanopropyl)methylsiloxane] copolymer, viscosity 1000-3000 cSt.](/img/structure/B6314014.png)


![2,6-Diazaspiro[3.5]nonan-1-one](/img/structure/B6314035.png)
![t-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B6314042.png)